

A Comparative Analysis of Trehalose Metabolism Across Diverse Microbial Species

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Microbial Trehalose Pathways, Enzyme Kinetics, and Regulatory Networks

Trehalose, a non-reducing disaccharide of glucose, serves as a crucial multi-functional molecule in a vast array of microbial species, playing pivotal roles in stress protection, energy storage, and even virulence. Understanding the intricacies of its metabolic pathways is paramount for advancements in microbiology, biotechnology, and the development of novel antimicrobial agents. This guide provides a comprehensive comparative analysis of trehalose metabolism in different microbial species, supported by experimental data, detailed protocols, and visual pathway representations.

Overview of Trehalose Metabolic Pathways

Microorganisms have evolved several distinct pathways for the synthesis and degradation of trehalose. The presence and preference for these pathways vary significantly across different species, reflecting their unique physiological needs and environmental niches.

Trehalose Synthesis Pathways

There are five major recognized pathways for trehalose biosynthesis in microorganisms:

 OtsA/OtsB (TPS/TPP) Pathway: This is the most widespread pathway, found in bacteria, archaea, fungi, and plants. It involves two enzymatic steps:



- Trehalose-6-phosphate synthase (TPS), encoded by otsA in bacteria and TPS1 in yeast, catalyzes the formation of trehalose-6-phosphate (T6P) from glucose-6-phosphate and a nucleotide sugar donor (UDP-glucose or ADP-glucose).
- Trehalose-6-phosphate phosphatase (TPP), encoded by otsB in bacteria and TPS2 in yeast, dephosphorylates T6P to yield free trehalose.
- TreY/TreZ Pathway: Prevalent in many bacteria, this pathway utilizes maltooligosaccharides (like glycogen) as a substrate.
 - Maltooligosyltrehalose synthase (TreY) converts the terminal α -1,4-glycosidic bond of a maltooligosaccharide into an α , α -1,1-glycosidic bond, forming maltooligosyltrehalose.
 - Maltooligosyltrehalose trehalohydrolase (TreZ) then hydrolyzes the newly formed molecule to release trehalose.
- TreS Pathway: This pathway, primarily found in bacteria, involves a single enzyme, trehalose synthase (TreS), which reversibly isomerizes maltose to trehalose. The direction of the reaction is often dependent on the intracellular concentrations of the two disaccharides.
- TreP Pathway: This pathway involves trehalose phosphorylase (TreP), which catalyzes the reversible synthesis of trehalose from glucose-1-phosphate and glucose.
- TreT Pathway: Found in some archaea and bacteria, this pathway utilizes trehalose glycosyltransferring synthase (TreT) to synthesize trehalose from a nucleotide sugar (ADP-glucose or UDP-glucose) and glucose.

Trehalose Degradation Pathways

The breakdown of trehalose primarily occurs through two main enzymatic routes:

- Trehalase: This is the most common degradation enzyme and exists in two main forms:
 - Neutral Trehalase (Nth): Located in the cytoplasm, it has an optimal pH around 7.0 and is
 often regulated by phosphorylation. In Saccharomyces cerevisiae, Nth1 and Nth2 are the
 primary neutral trehalases.



- Acid Trehalase (Ath): Found in vacuoles or secreted extracellularly, it functions at an acidic pH. In S. cerevisiae, Ath1 is the main acid trehalase.
- Trehalose Phosphorylase (TreP): This enzyme phosphorolytically cleaves trehalose into glucose-1-phosphate and glucose.
- Trehalose-6-Phosphate Hydrolase (TreC): In some bacteria like Escherichia coli, trehalose can be first phosphorylated to trehalose-6-phosphate, which is then hydrolyzed by TreC into glucose and glucose-6-phosphate.

Comparative Analysis of Key Enzymes

The efficiency and regulation of trehalose metabolism are dictated by the kinetic properties and regulatory mechanisms of its key enzymes. Below is a comparative summary of available data for some of the principal enzymes across different microbial species.



Enzyme	Microbial Species	Gene	Substrate (s)	K_m_	V_max_	Optimal pH
Trehalose- 6-P Synthase	Escherichi a coli	otsA	UDP- glucose, Glucose-6- P	-	-	-
Saccharom yces cerevisiae	TPS1	UDP- glucose, Glucose-6- P	-	-	~7.0	
Trehalose Synthase	Mycobacte rium smegmatis	treS	Maltose	10 mM	-	~7.0
Pseudarthr obacter sp.	treS	Maltose	-	-	7.0	
Trehalose- 6-P Hydrolase	Escherichi a coli	treC	Trehalose- 6- phosphate	6 mM	5.5 μmol/min/ mg	-
Neutral Trehalase	Saccharom yces cerevisiae	NTH1	Trehalose	-	-	~7.0
Schizosacc haromyces pombe	ntp1	Trehalose	-	-	-	
Acid Trehalase	Saccharom yces cerevisiae	ATH1	Trehalose	-	-	~4.5
Candida albicans	ATC1	Trehalose	-	-	4.5	

Note: '-' indicates data not readily available in the searched literature.



Regulation of Trehalose Metabolism

The synthesis and degradation of trehalose are tightly regulated in response to various environmental cues and cellular states, particularly stress conditions.

Regulation in Bacteria

- Escherichia coli: The otsBA operon is a key component of the general stress response and is induced by osmotic stress, temperature stress, and entry into the stationary phase. This induction is largely dependent on the alternative sigma factor RpoS (σ ^S).
- Corynebacterium glutamicum: This bacterium possesses three trehalose synthesis pathways (OtsAB, TreYZ, and TreS). Interestingly, under osmotic stress, the TreYZ pathway is the primary route for trehalose accumulation, although otsA and treS are also transcriptionally upregulated[1]. The otsB gene is regulated by the WhiB-like transcription factor WhcE in response to oxidative stress[2].
- Pseudomonas aeruginosa: Trehalose metabolism is integrated with glycogen biosynthesis.
 The TreYZ pathway is crucial for trehalose accumulation in response to ethanol and high
 salinity[3]. This response is regulated by the alternative sigma factor AlgU in a (p)ppGppdependent manner, involving SpoT and DksA[3].
- Bacillus subtilis: The tre operon, encoding the trehalose-specific phosphotransferase system (PTS) component TreP and the phospho-α-(1,1)-glucosidase TreA, is induced by the presence of trehalose and subject to carbon catabolite repression (CCR) by glucose[4][5].
 CCR is mediated by the catabolite control protein A (CcpA)[5][6][7].

Regulation in Yeasts

• Saccharomyces cerevisiae: The expression of trehalose synthesis genes, particularly TPS1 and TPS2, is strongly induced by various stresses, including heat, osmotic stress, and nutrient limitation. This induction is mediated by the general stress response transcription factors Msn2 and Msn4, which bind to Stress Response Elements (STREs) in the promoters of these genes[8][9]. The degradation of intracellular trehalose is primarily carried out by the neutral trehalase Nth1, whose activity is regulated by phosphorylation via the cAMP-dependent protein kinase A (PKA) pathway[10].

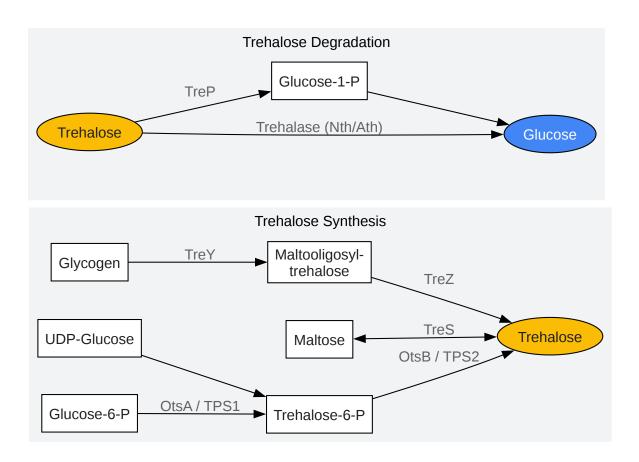


- Schizosaccharomyces pombe: The neutral trehalase Ntp1 is activated by metabolic and physical stresses, a process dependent on the protein kinases Pka1 and Sck1[3][11].
- Candida albicans: The acid trehalase encoded by ATC1 is localized to the cell wall and is
 required for growth on trehalose[12]. Its expression is regulated by glucose repression[12].

Visualization of Metabolic and Regulatory Pathways

The following diagrams, generated using Graphviz, illustrate the key trehalose metabolic and regulatory pathways in selected microbial species.

Trehalose Synthesis and Degradation Pathways

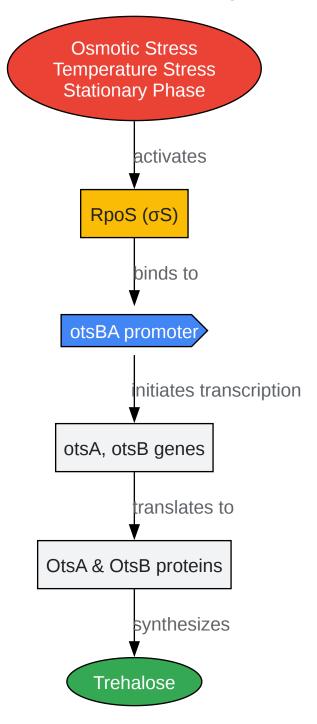




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Overview of major trehalose synthesis and degradation pathways.

Regulatory Network of Trehalose Synthesis in E. coli

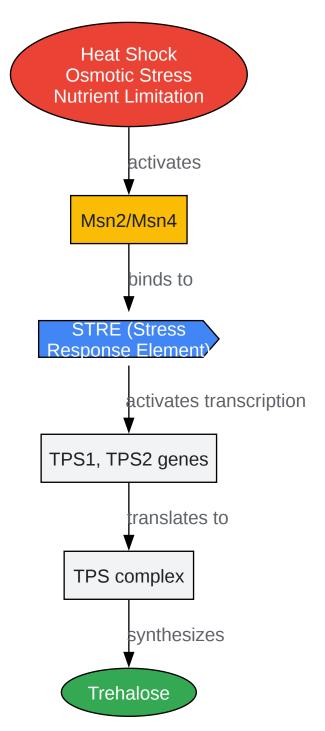


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Stress-induced regulation of the otsBA operon in E. coli.

Stress Response Pathway for Trehalose Synthesis in S. cerevisiae



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